molecular formula C11H16O5S B1679199 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 77544-68-4

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1679199
CAS RN: 77544-68-4
M. Wt: 304.36 g/mol
InChI Key: KLDLLRZCWYKJBD-UHFFFAOYSA-N
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Description

“2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its IUPAC name is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . It is also known as PEG3-Tos .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can participate in various chemical reactions.


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .

Scientific Research Applications

1. Nanomedicine and Cancer Therapy

A study by Li et al. (2015) discusses the use of a compound related to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in the preparation of a PEGylated poly(diselenide-phosphate) nanogel. This nanogel shows potential in cancer therapy, demonstrating an ability to inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells. The effectiveness of this compound in cancer therapy is attributed to its responsiveness to reactive peroxides and glutathione (GSH) within cancer cells, making it a promising candidate for targeted cancer treatment (Li et al., 2015).

2. Antimicrobial Activity

The antimicrobial activity of novel quinazolinone derivatives, including a compound structurally similar to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, was explored in a study by Habib et al. (2013). These compounds, synthesized through various reactions with primary aromatic and heterocyclic amines, demonstrated potential as antimicrobial agents. This application highlights the compound's versatility in medicinal chemistry and its potential in developing new antimicrobial therapies (Habib et al., 2013).

3. Molecular Structure Studies

In a study by Horiguchi et al. (2008), derivatives of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate were analyzed for their effects on polymorphic transitions in molecular structures. This study is crucial in understanding how molecular structures affect physical and chemical properties, aiding in the development of compounds with specific desired characteristics (Horiguchi et al., 2008).

4. Self-Assembling Columnar Structures

Chvalun et al. (1998) investigated a precursor compound related to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which is used in synthesizing polymers forming self-assembling columnar hexagonal phases. This research is significant in material science, especially in developing new materials withunique structural and functional properties for advanced technological applications (Chvalun et al., 1998).

5. Synthesis and Characterization of Metallophthalocyanines

Bıyıklıoğlu and Kantekin (2008) focused on synthesizing and characterizing new long-chain-substituted polymeric metal-free and metallophthalocyanines. They utilized a derivative of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in the process. This research contributes significantly to the field of organometallic chemistry and the development of phthalocyanine-based materials for various applications such as catalysis, photovoltaics, and as pigments (Bıyıklıoğlu & Kantekin, 2008).

6. Biodegradation Studies

Samyn et al. (1995) synthesized poly(ether-ester) azo polymers containing derivatives of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate for colon targeting. Their research provided insights into the biodegradation of these polymers, which is essential in designing drug delivery systems, especially for targeting specific regions in the body like the colon (Samyn et al., 1995).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUCRUOTLCQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448199
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

CAS RN

77544-68-4
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Toluenesulfonyl chloride (17.1 g) was added portionwise to triethylene glycol (15 g) in pyridine (600 ml) at 0° C. The solution was allowed to warm to room temperature and stirring continued for 16 h. The solvent was removed under reduced pressure to approximately 50 ml and the residue diluted with hydrochloric acid (100 ml, 3M), extracted with dichloromethane (3×100 ml), washed with brine (150 ml), dried (Na2SO4), and the solvent removed under reduced pressure. The resulting pale orange oil was purified by flash chromatography (ethyl acetate) to give triethylene glycol mono tosylate from the most polar fractions as a clear oil (6.94 g, 23%). 1H nmr (CDCl3) δ2.44 (s, 3H), 2.56 (br s, 1H OH), 3.56-3.73 (m, 10H), 4.16 (m, 2H), 7.38 and 7.78 (AB quartet, 2H each); 13C nmr (CDCl3) δ21.33, 42.52, 61.25, 68.31, 69.00, 69.86, 70.36, 72.25, 127.64, 129.63, 144.71; m/z (CI) 305 (M+H)+.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
J Liu, Y Pang, J Chen, P Huang, W Huang, X Zhu… - Biomaterials, 2012 - Elsevier
This work presents a highly efficient, broad spectrum and self-delivery anticancer agent, which is the hyperbranched polydiselenide (HPSe) consisting of alternative hydrophobic …
Number of citations: 113 www.sciencedirect.com
J Liu, W Huang, Y Pang, D Yan - Chemical Society Reviews, 2015 - pubs.rsc.org
Hyperbranched polyphosphates (HBPPs) are newly emerged polymeric biomaterials with repeating phosphate bonds in a highly branched framework over the past 5 years. Due to the …
Number of citations: 80 pubs.rsc.org
C Li, W Huang, L Zhou, P Huang, Y Pang, X Zhu… - Polymer …, 2015 - pubs.rsc.org
A redox-responsive PEGylated poly(diselenide-phosphate) nanogel with biocompatibility and biodegradability has been designed and prepared. Firstly, monomethoxy poly(ethylene …
Number of citations: 40 pubs.rsc.org
F Hu, PN Manghnani, Kenry, G Feng… - … applied materials & …, 2019 - ACS Publications
Horseradish peroxidase (HRP) and fluorogen–dextran conjugate are tracers extensively used for injection-based lineage tracing. However, HRP is sensitive to proteolytic digestion, …
Number of citations: 15 pubs.acs.org
T Ma, H Zhao, Q Chang, X Liu, X Cheng - Soft Materials, 2022 - Taylor & Francis
A series of amphiphilic rodlike α-cyanostilbene mesogens bearing an α-cyanostilbene core, with one/three lipophilic and flexible alkyl chains at one end and a polar oligooxyethylene (…
Number of citations: 0 www.tandfonline.com
G Tekin - 2016 - open.metu.edu.tr
DNA achieved its double helix form with the help of hydrophilic and hydrophobic interactions. When the sequence of the DNA is examined, it is seen that the DNA bases are the most …
Number of citations: 2 open.metu.edu.tr
PA Turhanen - The Journal of Organic Chemistry, 2014 - ACS Publications
The synthesis of novel (ω-alkynyl-1-hydroxy-1,1-diyl)bisphosphonic acid tetramethyl esters (1a–c), their P,P′-dimethyl esters (2a–c), and two trimethyl ester derivatives (3a and 3b) is …
Number of citations: 12 pubs.acs.org
Y Yang, H Fu, M Cui, C Peng, Z Liang, J Dai… - European Journal of …, 2015 - Elsevier
A new series of fluoro-pegylated benzyloxybenzenes were designed, synthesized and evaluated as PET probes for early detection of Aβ plaques. Molecular docking revealed that all of …
Number of citations: 9 www.sciencedirect.com
IO Salimova, AA Moiseeva, NV Zyk… - Russian Journal of …, 2023 - Springer
A method for the synthesis of a conjugate of 4-substituted phenylterpyridine and lipoic acid, containing a triethylene glycol linker group between the terpyridine and sulfur-containing …
Number of citations: 0 link.springer.com
A NEt2MeI, A Photoisomerization - pdfs.semanticscholar.org
All glassware were oven dried at 140 C overnight and cooled under argon or nitrogen gas before use. Solvents were purified by Grubbs’s method1 using a commercial solvent …
Number of citations: 0 pdfs.semanticscholar.org

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